Biflorin
Overview
Description
Biflorin is an o-naphthoquinone isolated from Capraria biflora L., a perennial shrub widely distributed in several countries of tropical America . It has shown cytotoxic and antioxidant potential, strongly inhibiting the growth of five tested tumor cell lines, especially the skin, breast, and colon cancer .
Molecular Structure Analysis
Biflorin has a molecular formula of C16H18O9 . It was characterized by UV-Vis, infrared (IR), and 1H- and 13C-NMR . Typical bands were observed at λ max 340 and 555 nm in the UV-Vis analysis .
Chemical Reactions Analysis
Biflorin has shown to be strongly active against gram-positive and alcohol-acid-resistant bacteria . It has also shown efficiency in inhibiting the proliferation of tumor cell lines CEM, HL-60, B16, HCT-8, and MCF-7 .
Scientific Research Applications
DNA Interaction and Damage Effects
Biflorin, a derivative isolated from Capraria biflora, has been studied for its interaction with DNA. Electrochemical and spectrophotometry experiments have shown that biflorin interacts with DNA, potentially intercalating through dsDNA via van der Waals interactions and hydrogen bonds. Studies also indicate that biflorin can cause DNA damage but does not possess clastogenic potential, suggesting cytotoxic rather than genotoxic effects (Vasconcellos et al., 2016).
Anticancer Activity
Biflorin has demonstrated considerable anticancer activity. It inhibits tumor cell line growth in culture and tumor development in mice, especially in melanoma models. Its cytotoxicity against various cancer cell lines has been confirmed, with significant inhibition of DNA synthesis and induction of apoptotic death in melanoma cells. Notably, biflorin has shown to inhibit tumor growth and extend survival rates in melanoma-bearing mice (Vasconcellos et al., 2011), (Carvalho et al., 2013).
Cytotoxic and Antimutagenic Effects
Biflorin exhibits concentration-dependent cytotoxic, genotoxic, antimutagenic, and protective effects. At lower concentrations, it shows significant antioxidant and protective effects against cytotoxicity, genotoxicity, and intracellular lipid peroxidation induced by oxidative stress in yeast and mammalian cells. However, at higher concentrations, it becomes cytotoxic and genotoxic (Vasconcellos et al., 2010).
Immunomodulatory Effect
Biflorin has been shown to possess immunomodulatory properties, stimulating the production of various cytokines in mice splenocytes and inducing an immune profile towards a Th1 response. This suggests potential applications in enhancing immune responses (Silva et al., 2019).
Antimicrobial Activity
In addition to its anticancer properties, biflorin is active against gram-positive and acid-resistant bacteria. This antimicrobial activity makes it a candidate for designing new antibacterial agents (Wisintainer et al., 2014).
Neuroprotective Effects
Biflorin has also been observed to ameliorate memory impairments in mice models, indicating potential neuroprotective effects. This could open avenues for its use inthe treatment of cognitive disorders (Jeon et al., 2016).
Pharmacokinetics and Bioavailability
A pharmacokinetic study of biflorin in rats showed that it has a half-life of 3.4 hours and an oral bioavailability of 43%, which is essential for understanding its potential therapeutic applications and optimizing its delivery (Yang et al., 2015).
Antitumor Mechanisms
Further research into biflorin's mechanism of action in tumor cells revealed its ability to inhibit cell proliferation, possibly by decreasing MYC expression and telomere length. This finding underscores biflorin's potential as a novel therapeutic agent for managing gastric cancer and possibly other types of cancer as well (Barbosa-Jobim et al., 2019).
properties
IUPAC Name |
5,7-dihydroxy-2-methyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-5-2-6(18)10-8(24-5)3-7(19)11(13(10)21)16-15(23)14(22)12(20)9(4-17)25-16/h2-3,9,12,14-17,19-23H,4H2,1H3/t9-,12-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZWWMZDVUKEDJ-SPEJKDPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331689 | |
Record name | Biflorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Biflorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Biflorin | |
CAS RN |
89701-85-9 | |
Record name | Biflorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89701-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biflorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089701859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biflorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFLORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3TYM754D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Biflorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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